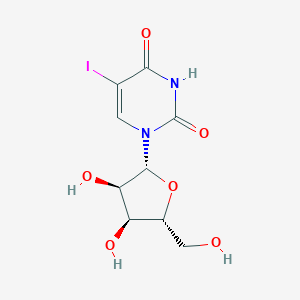
2-氨基-3-甲基苯酚
概述
描述
2-Amino-3-methylphenol, also known as 2-Amino-m-cresol, is an organic compound with the molecular formula C7H9NO. It is a type of aminophenol, which is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
科学研究应用
2-Amino-3-methylphenol has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that aminophenols, the class of compounds to which 2-amino-3-methylphenol belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that aminophenols can interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the conformation and activity of the target molecules.
Biochemical Pathways
Aminophenols are known to be involved in various biochemical reactions, including redox reactions and the formation of schiff base ligands .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP3A4, an enzyme involved in drug metabolism .
Result of Action
It is known that aminophenols can have various effects at the molecular and cellular levels, depending on their specific targets and the context of their action .
生化分析
Biochemical Properties
It is known that it is an aminophenol, which suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It has been shown to have an inhibitory effect on the proliferation of human liver cancer HepG2 cells . This suggests that 2-Amino-3-methylphenol may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can inhibit the activity of the human cancer cellular 20S proteasome . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it is an aminophenol, which suggests that it may have certain stability and degradation characteristics
Dosage Effects in Animal Models
It is known that it can inhibit the proliferation of human liver cancer HepG2 cells , suggesting that it may have threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
It is known that it is an aminophenol, which suggests that it may interact with certain enzymes or cofactors
Transport and Distribution
It is known that it is an aminophenol, which suggests that it may interact with certain transporters or binding proteins
Subcellular Localization
It is known that it is an aminophenol, which suggests that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-3-methylphenol can be synthesized through several methods. One common laboratory method involves the reduction of 2-nitro-3-methylphenol using reducing agents such as iron powder and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, 2-Amino-3-methylphenol is often produced through the catalytic hydrogenation of 2-nitro-3-methylphenol. This process involves the use of a metal catalyst, such as palladium on carbon, and hydrogen gas under elevated pressure and temperature. The resulting product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
2-Amino-3-methylphenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and halogenated derivatives.
相似化合物的比较
Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-5-methylphenol
- 4-Amino-3-methylphenol
- 5-Amino-2-methylphenol
Uniqueness
2-Amino-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and properties. Compared to other aminophenols, it exhibits distinct chemical behavior in oxidation and substitution reactions, making it valuable for specific synthetic applications .
属性
IUPAC Name |
2-amino-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLEBCVFZMHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049261 | |
| Record name | 2-Amino-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-97-4 | |
| Record name | 2-Amino-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Y5YL4FTG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms be used to produce substituted ortho-aminophenols like 2-amino-3-methylphenol?
A1: Yes, the research demonstrates the successful biosynthesis of ortho-aminophenols using engineered Escherichia coli strains []. Specifically, the study shows that E. coli strain JS996 expressing a nitroreductase gene (nfs1) from Enterobacter cloacae and a hydroxylaminobenzene mutase A gene (habA) from Pseudomonas pseudoalcaligenes JS45 can convert 2-nitrotoluene to 2-amino-3-methylphenol []. This suggests the potential for similar biocatalytic processes to produce other substituted ortho-aminophenols, opening avenues for greener and more sustainable chemical synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














